![molecular formula C15H16N2O5 B2995342 [2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate CAS No. 1795030-85-1](/img/structure/B2995342.png)
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. Oxazole rings are found in many biologically active compounds and are used as intermediates in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The compound likely has a planar structure due to the conjugation in the oxazole ring. The presence of the oxazole ring and the ester group would also result in polar characteristics, which could affect its solubility and reactivity .Chemical Reactions Analysis
Oxazoles can undergo a variety of chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. The exact reactions this compound can undergo would depend on the specific substituents and their positions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the oxazole ring and the ester group could result in polar characteristics, affecting its solubility and reactivity .Aplicaciones Científicas De Investigación
Novel Preparation Methods
- Research on the synthesis of oxazolo[4,5-c]pyridines and imidazo[4,5-c]pyridines provides insights into cyclizing o-disubstituted aminopyridines. This methodology could be relevant for the synthesis of complex molecules including oxazole derivatives, which are structurally related to the compound of interest (Katner & Brown, 1990).
Antimicrobial and Anticancer Applications
- Synthesis and evaluation of new iminothiazolidin-4-one acetate derivatives as aldose reductase inhibitors indicate potential for the development of novel drugs for treating diabetic complications. This suggests that structurally related compounds could also be explored for therapeutic applications (Ali et al., 2012).
- The preparation of a Z-isomer crucial for cephem antibiotics showcases a method that could be adapted for synthesizing and modifying compounds with potential antibiotic properties (Tatsuta et al., 1994).
Synthon for Synthesis of 2H-Pyran-2-ones
- The use of 4-ethoxymethylene-2-phenyl-5(4H)-oxazolone for generating 2H-pyran-2-ones indicates the utility of oxazolone derivatives as synthons in organic synthesis. This might extend to the compound for the synthesis of related structures (Kočevar et al., 1992).
Antimicrobial Activities
- Synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities suggest a framework for developing compounds with potential applications in combating microbial infections. This could be relevant for exploring the antimicrobial properties of the specified compound (Bektaş et al., 2007).
Herbicidal Activities
- The design and synthesis of triazolinone derivatives as Protox inhibitors, with some showing notable herbicidal activities, imply that related compounds could be investigated for agricultural applications. This opens the door for researching the herbicidal potential of the compound of interest (Luo et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-10-7-13(17-22-10)16-14(18)9-21-15(19)8-11-5-3-4-6-12(11)20-2/h3-7H,8-9H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQSMZYNJVQLRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)COC(=O)CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

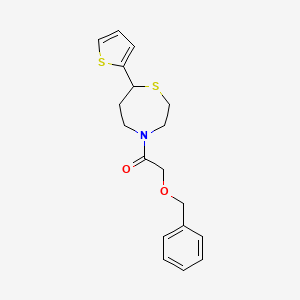
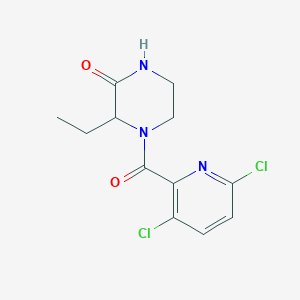
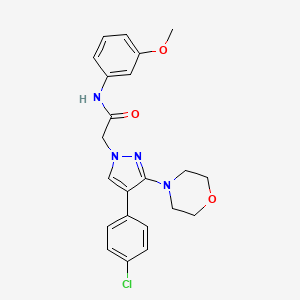
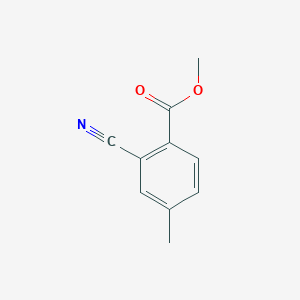
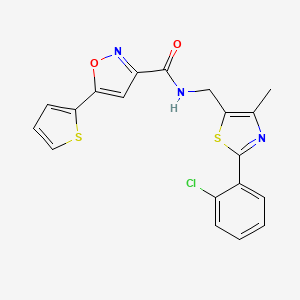
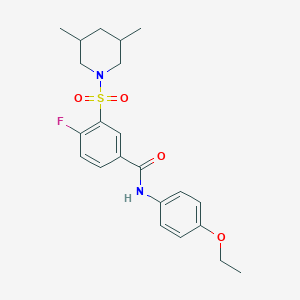
![5-Benzyl-2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2995268.png)
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2995273.png)
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2995274.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2995275.png)
![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2995278.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2995280.png)
![N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2995281.png)
methanone](/img/structure/B2995282.png)